2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE
Description
2-{[2-(4-Ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This structure is substituted at position 2 with a 4-ethoxyphenyl group and at position 9 with a methoxy group. A sulfanyl (-S-) linker connects the chromeno-pyrimidine system to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen atom.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-21-14-12-18(13-15-21)26-30-27-22(16-19-8-7-11-23(33-2)25(19)35-27)28(31-26)36-17-24(32)29-20-9-5-4-6-10-20/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWHLCWTZHQMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromeno-pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogenated compounds, amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Chromeno-Pyrimidine Derivatives
The closest structural analog is 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6) . Both compounds share the chromeno-pyrimidine core and sulfanyl-linked acetamide group but differ in substituents:
Impact of Substituents :
- Position 9 : Methoxy (-OCH3) in the target compound may reduce steric hindrance compared to the bulkier ethoxy (-OCH2CH3) in the analog.
- Acetamide Substituent : The N-phenyl group in the target compound lacks the methyl group present in the analog’s N-(4-methylphenyl), which could influence metabolic stability .
Non-Chromeno-Pyrimidine Analogs
a. N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
This compound shares the N-phenylacetamide motif but replaces the chromeno-pyrimidine core with a piperidinyl-propanamide structure. Key differences include:
- Core: Piperidine vs. chromeno-pyrimidine.
- Functionality : Lacks the sulfanyl linker and fused aromatic system, likely altering target specificity (e.g., opioid receptor modulation vs. kinase inhibition) .
b. 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
This compound features a dioxoisoindolin core and sulfamoyl group.
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity
- The target compound’s methoxy and ethoxy groups may improve aqueous solubility compared to analogs with non-polar substituents (e.g., phenyl or methylphenyl).
- The N-phenylacetamide group in the target compound reduces lipophilicity (clogP ≈ 3.5 estimated) relative to the N-(4-methylphenyl) analog (clogP ≈ 4.0) .
Bioactivity Trends
Chromeno-pyrimidine derivatives are known for kinase inhibition (e.g., CDK, EGFR). Substituent variations influence binding affinity:
- Methoxy at Position 9 : May enhance hydrogen bonding with kinase active sites compared to ethoxy.
- 4-Ethoxyphenyl at Position 2 : Could improve π-π stacking with hydrophobic kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
